The compound [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is a complex organic molecule derived from sirolimus. Sirolimus is an antineoplastic agent primarily used in the treatment of renal cell carcinoma and functions by inhibiting the mammalian target of rapamycin (mTOR), a pivotal protein involved in cell growth and division. This compound is characterized by its extensive molecular structure and intricate stereochemistry.
The synthesis of this compound involves multiple steps typically associated with complex organic synthesis techniques. The general methodologies include:
The molecular structure of this compound is highly complex with a large number of chiral centers. Key features include:
Property | Value |
---|---|
Molecular Weight | Approximately 1000 g/mol |
Chiral Centers | Multiple (specific count depends on stereochemistry) |
Functional Groups | Hydroxyls, Methoxys, Carbamates |
This compound can undergo various chemical reactions:
The mechanism of action primarily involves the inhibition of mTOR pathways:
Property | Value |
---|---|
Appearance | Crystalline solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Property | Value |
---|---|
Stability | Sensitive to light and moisture |
pH Range | Not specified |
LogP | Indicates lipophilicity |
This compound has significant applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7